molecular formula C17H24N2O B5815183 1-(2-cyclohexylethyl)-2-(methoxymethyl)-1H-benzimidazole

1-(2-cyclohexylethyl)-2-(methoxymethyl)-1H-benzimidazole

Cat. No. B5815183
M. Wt: 272.4 g/mol
InChI Key: MTIVMTVWCZMBAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-cyclohexylethyl)-2-(methoxymethyl)-1H-benzimidazole, also known as CIME, is a benzimidazole derivative that has gained attention in the scientific community for its potential use as a therapeutic agent. CIME has been shown to have significant pharmacological activity and has been studied extensively for its ability to target specific biological pathways.

Mechanism of Action

The exact mechanism of action of 1-(2-cyclohexylethyl)-2-(methoxymethyl)-1H-benzimidazole is not fully understood, but it is believed to act through the inhibition of specific signaling pathways. This compound has been shown to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell proliferation and survival. It has also been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce cell cycle arrest and apoptosis, and inhibit the aggregation of amyloid-beta peptides. This compound has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-cyclohexylethyl)-2-(methoxymethyl)-1H-benzimidazole in lab experiments is its specificity for certain biological pathways. This allows researchers to study the effects of this compound on specific cellular processes without affecting other pathways. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-(2-cyclohexylethyl)-2-(methoxymethyl)-1H-benzimidazole. One area of research is in the development of more efficient synthesis methods that can increase the yield and purity of the final product. Another area of research is in the optimization of this compound for specific therapeutic applications, such as cancer and neurological disorders. Additionally, the study of the mechanism of action of this compound can provide insights into the signaling pathways involved in various cellular processes, which can lead to the development of new therapeutic agents.

Synthesis Methods

The synthesis of 1-(2-cyclohexylethyl)-2-(methoxymethyl)-1H-benzimidazole involves the reaction between 2-(methoxymethyl)-1H-benzimidazole and cyclohexylmethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified through a series of extraction and recrystallization steps. The purity and yield of the final product can be determined through various analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

1-(2-cyclohexylethyl)-2-(methoxymethyl)-1H-benzimidazole has been studied extensively for its potential use in various therapeutic applications. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that this compound targets specific signaling pathways that are dysregulated in cancer cells, leading to cell cycle arrest and apoptosis.
This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and can inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

1-(2-cyclohexylethyl)-2-(methoxymethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-20-13-17-18-15-9-5-6-10-16(15)19(17)12-11-14-7-3-2-4-8-14/h5-6,9-10,14H,2-4,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIVMTVWCZMBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=CC=CC=C2N1CCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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